molecular formula C14H15N3OS B2627311 2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile CAS No. 477862-15-0

2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile

Cat. No.: B2627311
CAS No.: 477862-15-0
M. Wt: 273.35
InChI Key: UAMOPZUOGQHISM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Constitutional Analysis

The IUPAC name 2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile is derived through hierarchical substitution rules. The parent structure is acetonitrile (propanenitrile), modified by a sulfanyl (-S-) substituent at the second carbon. This sulfanyl group is itself attached to the 2-position of a 1,3,4-oxadiazole ring, which bears a 4-tert-butylphenyl substituent at its 5-position. The tert-butyl group [(CH~3~)~3~C-] introduces steric bulk and electron-donating effects, while the oxadiazole core contributes rigidity and π-conjugation.

Table 1: Constitutional Data for this compound

Property Value
IUPAC Name This compound
CAS Registry Number 477862-15-0
Molecular Formula C~14~H~15~N~3~OS
Molecular Weight 273.36 g/mol

The molecular formula confirms the presence of 14 carbon atoms, including the tert-butyl group’s three methyl branches and the nitrile functional group. The 1,3,4-oxadiazole ring (C~2~N~2~O) is a five-membered heterocycle with alternating single and double bonds, contributing to its aromaticity.

Molecular Topology and Bonding Patterns

The compound’s topology is defined by the planar 1,3,4-oxadiazole ring, which exhibits partial double-bond character between N1–C2 (1.32 Å) and C2–N3 (1.30 Å), as observed in analogous structures. The sulfur atom bridges the oxadiazole and acetonitrile moieties, with a C–S bond length of approximately 1.78 Å, characteristic of thioether linkages. The tert-butylphenyl group adopts a near-coplanar orientation relative to the oxadiazole ring, with a dihedral angle of 3.76°–5.49°, minimizing steric strain while maximizing π-orbital overlap.

Table 2: Key Bond Lengths and Angles in Related 1,3,4-Oxadiazole Derivatives

Bond/Angle Value (Å/°) Compound Analogue
N1–C2 (oxadiazole) 1.32 {4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol
C2–N3 (oxadiazole) 1.30 {4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol
C–S (thioether) 1.78 5-{3,4-dibutoxy-5-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]-2-thienyl}
Dihedral Angle (Ph/Oxa) 3.76–5.49 {4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol

The acetonitrile group’s linear sp-hybridized carbon-nitrogen bond (1.16 Å) introduces an electron-withdrawing effect, polarizing the sulfanyl linkage and enhancing the compound’s susceptibility to nucleophilic attack at the sulfur center.

Comparative Structural Analysis with Analogous 1,3,4-Oxadiazole Derivatives

Structurally analogous 1,3,4-oxadiazoles, such as {4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol, share the tert-butylphenyl-oxadiazole motif but differ in peripheral substituents. Replacing the methanol group with a sulfanylacetonitrile moiety alters electronic and steric profiles:

  • Electronic Effects : The nitrile group’s strong electron-withdrawing nature (-I effect) reduces electron density on the oxadiazole ring compared to the electron-donating hydroxymethyl group (-CH~2~OH) in the methanol analogue. This shift enhances the oxadiazole’s electron-deficient character, potentially improving charge-transport properties in optoelectronic applications.

  • Steric Considerations : The sulfanylacetonitrile substituent introduces less steric hindrance than bulkier groups (e.g., dibutoxy-thienyl moieties in C~36~H~44~N~4~O~4~S derivatives), allowing tighter molecular packing in solid-state structures.

  • Hydrogen Bonding : Unlike the methanol analogue, which forms O–H···N hydrogen bonds (2.02 Å), the acetonitrile derivative lacks hydrogen-bond donors, relying instead on van der Waals interactions and π-stacking for crystal stabilization.

Table 3: Structural and Electronic Comparison with Analogues

Property Target Compound {4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol
Functional Group –S–CH~2~CN –CH~2~OH
Electron Effect Strongly withdrawing Mildly donating
Dihedral Angle (Ph/Oxa) 3.76°–5.49° 3.76°–5.49°
Intermolecular Forces van der Waals, π-stacking O–H···N hydrogen bonds

These distinctions underscore the tunability of 1,3,4-oxadiazole derivatives for tailored applications, where electronic and steric modifications can optimize performance in organic semiconductors or bioactive molecules.

Properties

IUPAC Name

2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-14(2,3)11-6-4-10(5-7-11)12-16-17-13(18-12)19-9-8-15/h4-7H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMOPZUOGQHISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the tert-butylphenyl group: This step often involves the use of tert-butylphenyl hydrazine or a similar reagent.

    Attachment of the sulfanyl acetonitrile moiety: This can be done through nucleophilic substitution reactions where a suitable leaving group is replaced by the sulfanyl acetonitrile group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The oxadiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Depending on the substituent introduced, a variety of functionalized oxadiazole derivatives can be obtained.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant antibacterial and antifungal activities. The following table summarizes the antibacterial efficacy of similar compounds:

CompoundTarget BacteriaInhibition Zone (mm)
Oxadiazole AStaphylococcus aureus32
Oxadiazole BEscherichia coli27
Oxadiazole CPseudomonas aeruginosa30

These results demonstrate the potential for developing new antibacterial agents based on the oxadiazole scaffold.

Anticancer Activity

The compound has shown promise in anticancer research. Studies have indicated that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines. For example, a study reported that a related oxadiazole compound reduced cell viability in breast cancer cells by over 50% at a concentration of 10 µM. This suggests that structural modifications in the oxadiazole ring can enhance biological activity against cancer cells.

Photophysical Properties

Compounds containing oxadiazole moieties have been investigated for their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the tert-butylphenyl group is believed to enhance the stability and efficiency of these materials.

Sensor Development

The unique electronic properties of oxadiazoles allow their use in sensor technology. Research has demonstrated that oxadiazole-based sensors can detect metal ions and other environmental pollutants with high sensitivity. The sulfanyl group may play a crucial role in enhancing the binding affinity to target analytes.

Pesticidal Activity

The compound's potential as a pesticide has been explored, particularly against agricultural pests. Studies have shown that oxadiazole derivatives can act as effective insecticides and fungicides. For instance, a derivative exhibited significant activity against common agricultural pests such as aphids and whiteflies.

Case Studies

  • Antibacterial Efficacy Study : A comprehensive study evaluated the antibacterial effects of various oxadiazole derivatives, including those similar to 2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile. The results indicated that modifications to the oxadiazole ring could lead to enhanced activity against resistant bacterial strains.
  • Photophysical Properties Research : A research group investigated the application of oxadiazole derivatives in OLED technology. They found that specific structural modifications improved light emission efficiency and thermal stability, paving the way for commercial applications in display technologies.
  • Pesticide Development : In agricultural studies, researchers tested the efficacy of oxadiazole-based pesticides against various pests. The findings suggested that these compounds could significantly reduce pest populations while being environmentally sustainable.

Mechanism of Action

The mechanism of action of 2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile depends on its application:

    Pharmacological: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

    Materials Science: In OLEDs, it can function as an electron transport material, facilitating the movement of electrons within the device.

Comparison with Similar Compounds

Table 1: Comparative Physical Properties of Selected Oxadiazole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 4-Tert-butylphenyl, sulfanylacetonitrile C₁₅H₁₆N₄OS 308.38 Not reported Nitrile, oxadiazole
7c () 2-Amino-thiazole, 3-methylphenyl C₁₆H₁₇N₅O₂S₂ 375 134–178 Acetamide, thiazole
8t () Indol-3-ylmethyl, 5-chloro-2-methylphenyl C₂₀H₁₇ClN₄O₃S 428.5 Not reported Chlorophenyl, indole
DK-IA () 4-Methylpyridin-3-yl, 3-bromophenyl C₁₆H₁₃BrN₆O₂S 433.28 Not reported Bromophenyl, hydrazide
Ethyl ester () Furan-2-yl, ethyl ester C₁₀H₁₀N₂O₄S 254.26 Not reported Ester, furan

Key Observations :

  • The target compound’s molecular weight (308.38 g/mol) is lower than derivatives with bulkier substituents like indole () or bromophenyl groups (), which may influence solubility and bioavailability.

Table 2: Activity Comparison of Oxadiazole Derivatives

Compound Substituents Tested Activity Key Findings
Target Compound 4-Tert-butylphenyl, nitrile Not reported Hypothesized to exhibit antimicrobial or enzyme inhibitory activity based on structural analogs.
7d () 4-Methylphenyl, thiazole Antimicrobial Moderate activity against bacterial strains .
Shah et al. () 4-Acetamidophenyl Anti-S. aureus One derivative showed excellent inhibition (MIC: 63 µg/mL) .
8a-w () Indol-3-ylmethyl, varied aryl LOX, BChE inhibition 8t (chlorophenyl) showed significant LOX inhibition (IC₅₀: 12 µM) .
DK-I derivatives () Bromophenyl, pyridinyl Antifungal Activity dependent on substituent electronegativity and steric effects .

Insights :

  • Nitrile groups, unlike acetamides () or hydrazides (), are less polar but may participate in covalent binding or serve as metabolic precursors .

Spectral and Analytical Data

  • IR/NMR : The target compound’s nitrile group would show a sharp IR peak near 2240 cm⁻¹, distinct from acetamide C=O stretches (~1650 cm⁻¹) in compounds like 7c ().
  • Mass Spectrometry : A molecular ion peak at m/z 308.38 is expected, differing from higher-mass derivatives (e.g., 8t at m/z 428.5) .

Biological Activity

2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile is a compound that belongs to the class of oxadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H15N3OS
  • Molecular Weight : 273.35 g/mol
  • CAS Number : 477862-15-0

Biological Activity Overview

Oxadiazole derivatives have been studied for various pharmacological effects including anticancer, antimicrobial, and anti-inflammatory activities. The compound in focus has shown promise in several biological assays.

Anticancer Activity

Recent studies indicate that oxadiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar oxadiazole compounds showed IC50 values in the micromolar range against leukemia and breast cancer cell lines. Specifically, compounds with structural modifications similar to this compound were noted to induce apoptosis via the activation of caspase pathways and upregulation of p53 expression in MCF-7 cells .

The proposed mechanisms by which oxadiazole derivatives exert their biological effects include:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Compounds have been shown to arrest the cell cycle at the G0/G1 phase, preventing further proliferation.
  • Enzyme Inhibition : Certain oxadiazoles act as inhibitors of enzymes involved in cancer progression, such as carbonic anhydrases .

Case Studies

  • Anticancer Efficacy
    • A derivative structurally related to this compound was tested against human leukemia (CEM) and breast cancer (MCF-7) cell lines. The results indicated a dose-dependent increase in cytotoxicity with IC50 values reaching as low as 0.65 µM for some derivatives .
  • Neuroprotective Effects
    • Another study explored the neuroprotective potential of oxadiazole derivatives against oxidative stress-induced neurotoxicity in SH-SY5Y cells. The results highlighted certain compounds' abilities to inhibit β-amyloid aggregation and protect neuronal cells from apoptosis induced by oxidative stress .

Data Tables

Biological ActivityCell Line TestedIC50 Value (µM)Mechanism
AnticancerMCF-70.65Apoptosis induction
AnticancerCEM2.41Cell cycle arrest
NeuroprotectionSH-SY5Y5.18Enzyme inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol and bromoacetonitrile. Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst use) to enhance yield. For example, DMF or DMSO at 80–100°C with K₂CO₃ as a base improves thiol activation .
  • Validation : Monitor reaction progress via TLC or HPLC. Characterize intermediates (e.g., oxadiazole-thiol) using FT-IR (S-H stretch at ~2550 cm⁻¹) and ¹H NMR (tert-butyl protons at δ 1.3–1.4 ppm) .

Q. How can the purity and structural integrity of this compound be assessed post-synthesis?

  • Analytical Techniques :

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Retention time and peak symmetry indicate impurity levels .
  • Spectroscopy : Confirm the nitrile group (C≡N) via FT-IR (sharp peak ~2240 cm⁻¹) and ¹³C NMR (δ 115–120 ppm). Verify the oxadiazole ring via ¹H NMR (aromatic protons at δ 7.5–8.2 ppm) .
    • Data Interpretation : Compare spectral data with analogous oxadiazole derivatives (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazole) to resolve ambiguities .

Advanced Research Questions

Q. What experimental designs are suitable for studying the environmental fate of this compound, particularly its abiotic degradation pathways?

  • Methodology : Employ a split-plot design to simulate environmental conditions (e.g., pH, UV exposure, soil type). For example:

  • Main Plots : Vary pH (4–9) to assess hydrolysis.
  • Subplots : Test UV irradiation (254 nm) for photolysis .
    • Analysis : Quantify degradation products via LC-MS/MS. Key metabolites may include tert-butylphenol (from oxadiazole ring cleavage) and thiocyanate (from nitrile hydrolysis) .
    • Contradiction Handling : If degradation rates conflict with predicted models (e.g., QSAR), re-evaluate solvent matrix effects or adsorption to colloidal particles .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic substitution reactions?

  • Approach :

  • DFT Calculations : Optimize molecular geometry using Gaussian 09 at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify reactive sites (e.g., sulfur atom in the sulfanyl group as nucleophilic center) .
  • Molecular Dynamics : Simulate solvent interactions (e.g., acetonitrile vs. water) to predict solubility and reaction kinetics .
    • Validation : Cross-reference computational results with experimental data (e.g., Hammett constants for substituent effects) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. cytotoxic effects)?

  • Hypothesis Testing :

  • Dose-Response Studies : Use MTT assays across a concentration range (1–100 μM) to distinguish cytotoxic thresholds from antioxidant activity .
  • Mechanistic Probes : Assess ROS scavenging via DPPH/ABTS assays and correlate with structural features (e.g., electron-withdrawing nitrile group) .
    • Statistical Analysis : Apply ANOVA to evaluate inter-study variability (e.g., cell line differences, incubation times) .

Methodological Challenges and Solutions

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?

  • Strategy : Screen solvents (e.g., ethanol, DCM/hexane mixtures) using the vapor diffusion method. Tert-butyl groups often induce steric hindrance; slow evaporation at 4°C improves crystal quality .
  • Data Collection : Resolve disorder in the oxadiazole ring using SHELXL refinement. Compare with similar structures (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazole derivatives) to validate bond lengths/angles .

Q. What protocols ensure accurate measurement of physicochemical properties (e.g., logP, pKa)?

  • Experimental Protocols :

  • logP : Use shake-flask method with octanol/water partitioning. Predicted logP ~3.5 (via ChemDraw) aligns with tert-butyl hydrophobicity .
  • pKa : Perform potentiometric titration in 50% aqueous acetonitrile. The nitrile group’s pKa ~0.2 suggests minimal ionization at physiological pH .
    • Troubleshooting : Address solubility issues by sonicating samples or using co-solvents (e.g., 10% DMSO) .

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